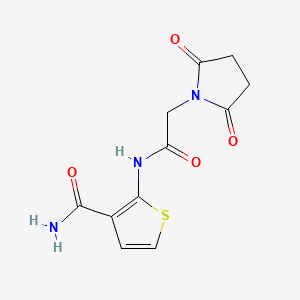

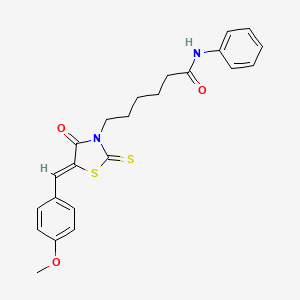

2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a hybrid molecule with pyrrolidine-2,5-dione and thiophene rings in its structure . It has been studied for its potential anticonvulsant and antinociceptive properties .

Molecular Structure Analysis

The molecular structure of this compound includes pyrrolidine-2,5-dione and thiophene rings . It was designed as an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Talupur, Satheesh, and Chandrasekhar (2021) conducted a study on the synthesis of thiophene-2-carboxamide derivatives, including a focus on antimicrobial evaluation and docking studies. These compounds were synthesized by condensing various intermediates, leading to target molecules characterized by various analytical techniques. The antimicrobial evaluation of these compounds was a key aspect of the study (Talupur et al., 2021).

Anticancer Activity

Atta and Abdel‐Latif (2021) explored the synthesis of thiophene-2-carboxamide derivatives and their anticancer activity. They developed new derivatives by reacting acetyl-3-oxo- N -phenylbutanethioamide with chloroacetamide reagents. The anticancer properties of these compounds were evaluated against various cell lines, showing significant inhibitory activity (Atta & Abdel‐Latif, 2021).

Application in Heterocyclic Assemblies

Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used in cyclocondensation reactions with oxalyl chloride. This process leads to the formation of new heterocyclic assemblies, specifically 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones (Obydennov et al., 2017).

Synthesis of Novel Benzodifuranyl Derivatives

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate. These compounds, including benzodifuran-2-carboxamide derivatives, were tested for their anti-inflammatory and analgesic activities, showing high inhibitory activity on cyclooxygenase-2 selectivity (Abu‐Hashem et al., 2020).

Synthesis and Investigation of Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives

Liu et al. (1996) synthesized a series of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, evaluating them for their inhibitory effects on CDP reductase activity and antineoplastic activity against L1210 leukemia. This study highlighted the potential therapeutic applications of these compounds in oncology (Liu et al., 1996).

Synthesis and Insecticidal Assessment

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles. These newly synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating potential in agricultural applications (Fadda et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c12-10(18)6-3-4-19-11(6)13-7(15)5-14-8(16)1-2-9(14)17/h3-4H,1-2,5H2,(H2,12,18)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGCVEBBWSIEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)

![Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2733022.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)

![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)

![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)

![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)